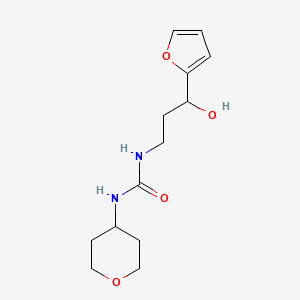
1-(3-(furan-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3-(furan-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a urea derivative that incorporates both furan and pyran moieties. These structural features suggest that the compound could have interesting chemical properties and potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into related structures and their synthesis, characterization, and bioactivity, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of urea derivatives can be achieved through various methods. In the context of related compounds, the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea was accomplished by coupling purified furfural with urea . This suggests that a similar approach could potentially be applied to synthesize the compound of interest by modifying the starting materials and reaction conditions to incorporate the tetrahydro-2H-pyran-4-yl group.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which can engage in hydrogen bonding and other interactions. The furan and pyran rings add to the complexity of the molecule, potentially affecting its reactivity and interaction with biological targets. The characterization techniques such as GC-MS, FTIR, and 1H-NMR used in the study of the related compound would be essential in confirming the structure of the synthesized 1-(3-(furan-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea.
Chemical Reactions Analysis
The reactivity of urea derivatives can vary widely depending on the substituents attached to the urea moiety. The presence of furan and pyran rings in the compound suggests potential sites for further chemical modifications, such as functionalization or ring-opening reactions. The multicomponent synthesis approach described for the production of diverse functionalized pyrans could provide insights into the types of chemical reactions that the compound of interest might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives like solubility, melting point, and stability are influenced by their molecular structure. The presence of furan and pyran rings in the compound is likely to affect these properties, potentially making the compound more lipophilic and altering its solubility profile. The bioactivity study of a related compound indicates that such molecules can exhibit biological activity against various pathogens, which could be a significant property of the compound .
Wissenschaftliche Forschungsanwendungen
Urease Inhibitors and Medicinal Applications
Urease inhibitors have potential applications in treating gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori. Compounds with urea derivatives show promise as urease inhibitors. For instance, research by Kosikowska and Berlicki (2011) highlights the importance of urease inhibitors, including urea derivatives, in developing drugs for treating infections caused by urease-producing pathogens. This suggests the potential for similar compounds to be explored for medicinal applications (Kosikowska & Berlicki, 2011).
Biomass Conversion and Sustainable Materials
Compounds containing furan and pyran rings are of significant interest in the conversion of biomass to valuable chemicals. For example, Chernyshev, Kravchenko, and Ananikov (2017) discuss the synthesis of 5-hydroxymethylfurfural (HMF) from plant biomass, a key platform chemical for producing sustainable materials and fuels. This highlights the relevance of furan derivatives in advancing green chemistry and sustainable material production (Chernyshev, Kravchenko, & Ananikov, 2017).
Drug Design and Biological Applications
The unique hydrogen bonding capabilities of ureas make them important in drug design, enabling interactions with biological targets and modulating the activity of various molecules. Research by Jagtap et al. (2017) underscores the significance of urea in medicinal chemistry, suggesting that compounds with urea groups could be explored for designing drugs with improved selectivity and pharmacokinetic profiles (Jagtap, Kondekar, Sadani, & Chern, 2017).
Environmental Monitoring and Analysis
Compounds containing furan and pyran moieties can also serve as markers in environmental monitoring, such as identifying sources of biomass burning or industrial emissions. Studies on the pyrolysis of sugars and the formation of furans provide insights into the chemical processes involved in smoke formation and pollutant generation, which could be relevant for environmental analysis and pollution control strategies (Sanders, Goldsmith, & Seeman, 2003).
Eigenschaften
IUPAC Name |
1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c16-11(12-2-1-7-19-12)3-6-14-13(17)15-10-4-8-18-9-5-10/h1-2,7,10-11,16H,3-6,8-9H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVGHGXYCQTXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

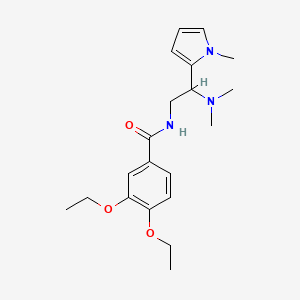
![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-](/img/structure/B3003162.png)
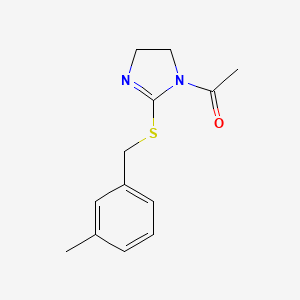
![4-cyano-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3003166.png)
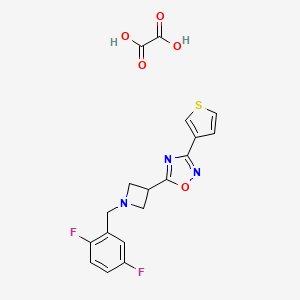
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B3003171.png)
![2-(4-Bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B3003172.png)

![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanol](/img/structure/B3003174.png)

![3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003180.png)
![2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B3003181.png)
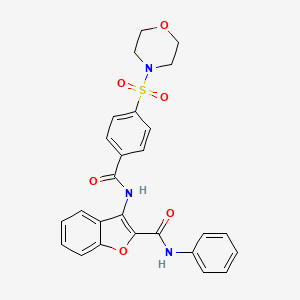
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B3003183.png)